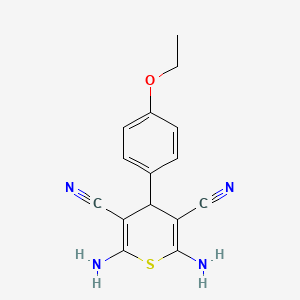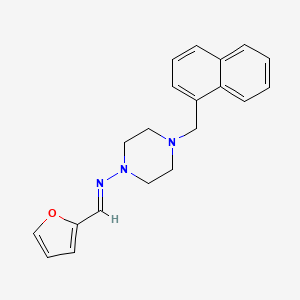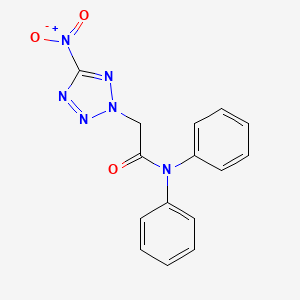
N'~1~,N'~3~-bis(2-aminobenzoyl)isophthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of bis(aminobenzoyl) compounds and related polyimides, polyamides, and coordination polymers is significant due to their applications in materials science, catalysis, and potentially as ligands in complex molecular structures. These compounds exhibit interesting properties such as high thermal stability, solubility in organic solvents, and unique electronic characteristics due to their aromatic and heterocyclic components.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic aromatic substitution reactions, followed by catalytic reduction processes. For example, a novel fluorinated bis(ether amine) monomer was prepared through such methods, indicating the complexity and precision required in synthesizing these compounds (Yang et al., 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR) are crucial for analyzing the molecular structure of these compounds. Studies have shown that compounds like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide exhibit complex structural features with intermolecular hydrogen bonding forming extended networks (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary significantly based on their structure. For instance, peroxidative oxidation of alkanes and alcohols under mild conditions has been observed with certain copper (II) complexes, showcasing their catalytic potential (Sutradhar et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and film-forming ability, are influenced by the molecular structure. Polyimides derived from similar compounds are noted for their excellent solubility in organic solvents and their formation of transparent, flexible films with high thermal stability (Yang et al., 2003).
Chemical Properties Analysis
The electronic and optical properties, such as dielectric constants and UV-visible absorption cutoff wavelengths, are also notable. These properties are critical for applications in electronics and photonics, where materials with specific electronic configurations are required (Chung et al., 2008).
科学的研究の応用
Fluorescence Sensing
A study by Sharma et al. (2019) introduced a hydrazone-based compound synthesized from N'1,N'3-bis(2-aminobenzoyl)isophthalohydrazide, characterized for its selective and sensitive response toward Al(III) ions through fluorescence enhancement in aqueous medium. This compound further demonstrated the potential for detecting explosive picric acid (PA) via fluorescence quenching, showcasing its application in environmental monitoring and safety (Sharma et al., 2019).
Catalytic Activity
Research by Sutradhar et al. (2018) highlighted the use of bis(2-hydroxybenzylidene)isophthalohydrazide derivatives in synthesizing copper (II) complexes that exhibit significant catalytic activity towards the oxidation of alcohols and alkanes under mild conditions. This study emphasizes the role of such compounds in facilitating efficient and selective oxidation processes, relevant for industrial chemistry (Sutradhar et al., 2018).
Coordination Chemistry and Ligand Synthesis
Another study by Schick et al. (2014) described the reaction of N-aminobenzimidazole with N,N-bis(dimethyleneamin)azine to yield new bis(NHC) precursors, showcasing the potential of N'1,N'3-bis(2-aminobenzoyl)isophthalohydrazide derivatives in forming complex ligands for metal coordination. This research provides insights into the synthesis of novel ligands for potential applications in catalysis and material science (Schick et al., 2014).
特性
IUPAC Name |
1-N',3-N'-bis(2-aminobenzoyl)benzene-1,3-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c23-17-10-3-1-8-15(17)21(31)27-25-19(29)13-6-5-7-14(12-13)20(30)26-28-22(32)16-9-2-4-11-18(16)24/h1-12H,23-24H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDQODNGSPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)
![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)


![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)


![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)